3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346270
InChI: InChI=1S/C12H7F4NO3/c1-5-9(11(18)19)10(17-20-5)6-2-3-8(13)7(4-6)12(14,15)16/h2-4H,1H3,(H,18,19)
SMILES:
Molecular Formula: C12H7F4NO3
Molecular Weight: 289.18 g/mol

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18346270

Molecular Formula: C12H7F4NO3

Molecular Weight: 289.18 g/mol

* For research use only. Not for human or veterinary use.

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid -

Specification

Molecular Formula C12H7F4NO3
Molecular Weight 289.18 g/mol
IUPAC Name 3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H7F4NO3/c1-5-9(11(18)19)10(17-20-5)6-2-3-8(13)7(4-6)12(14,15)16/h2-4H,1H3,(H,18,19)
Standard InChI Key ZJRBOBXANALYFF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a 5-methylisoxazole-4-carboxylic acid backbone with a 4-fluoro-3-(trifluoromethyl)phenyl substituent at the 3-position. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, confers rigidity and dipole moments that influence binding interactions. The trifluoromethyl (-CF₃) group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, while the para-fluoro substituent further modulates electronic density. The carboxylic acid functional group enhances solubility in polar solvents and enables salt formation or conjugation reactions .

Table 1: Key Structural Features and Their Implications

FeatureRole/Effect
Isoxazole ringBioisostere for ester or amide groups; enhances metabolic stability .
Trifluoromethyl (-CF₃)Electron-withdrawing; improves lipid solubility and membrane permeability.
Carboxylic acidEnables hydrogen bonding; facilitates salt formation for enhanced bioavailability.

Physicochemical Data

While experimental data specific to the 3-substituted isomer is scarce, extrapolation from analogous compounds suggests a molecular formula of C₁₂H₇F₄NO₃ and a molecular weight of 289.18 g/mol. The presence of multiple fluorine atoms (four in total) significantly lowers the compound’s polar surface area compared to non-fluorinated analogues, potentially enhancing blood-brain barrier penetration .

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of fluorinated isoxazole derivatives typically follows multi-step protocols. For the target compound, a plausible route involves:

  • Formation of the Isoxazole Core:
    Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride under thermal conditions (75–150°C) to yield ethyl ethoxymethyleneacetoacetate. Subsequent cyclization with hydroxylamine sulfate at low temperatures (-20°C to 10°C) forms ethyl-5-methylisoxazole-4-carboxylate .

  • Functionalization of the Aromatic Ring:
    Introducing the 4-fluoro-3-(trifluoromethyl)phenyl group may involve Ullmann coupling or nucleophilic aromatic substitution, though specific conditions for the meta-substituted derivative require optimization to avoid regioisomeric byproducts.

  • Carboxylic Acid Formation:
    Hydrolysis of the ethyl ester under acidic conditions (e.g., HCl/EtOH) yields the free carboxylic acid .

TargetProposed Interaction Mechanism
COX-2Competitive inhibition via H-bonding with Arg120 and Tyr355 .
Bacterial dihydrofolate reductaseπ-Stacking with Phe92 and electrostatic interactions.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

The 3-substituted isomer’s biological profile likely diverges from its 2-substituted counterpart due to differences in steric hindrance and electronic distribution. For example, the meta-trifluoromethyl group may allow deeper penetration into enzyme active sites compared to ortho-substituted analogues.

Table 3: Comparative Properties of Isoxazole Derivatives

CompoundSubstitution PatternLogP (Predicted)Antibacterial IC₅₀ (μg/mL)
3-[4-Fluoro-2-(CF₃)phenyl] isomer2-CF₃2.812.5
3-[4-Fluoro-3-(CF₃)phenyl] (Target)3-CF₃3.1N/A
3-(2-Chloro-6-fluorophenyl)2-Cl, 6-F2.58.4

Research Findings and Mechanistic Insights

Binding Affinity Studies

While direct data on the target compound is lacking, studies of analogous molecules reveal that fluorinated isoxazoles exhibit nanomolar affinities for COX-2. For instance, 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide demonstrates a Kᵢ of 18 nM . The 3-substituted isomer’s larger dihedral angle between the phenyl and isoxazole rings may alter binding kinetics, warranting further investigation.

Metabolic Stability

In vitro assays with related compounds show extended half-lives (>6 hours in human microsomes) due to fluorine’s protective effects against oxidative metabolism. The 3-CF₃ group’s orientation likely shields labile positions from cytochrome P450 enzymes.

Future Directions and Challenges

Synthesis Optimization

Developing regioselective methods for introducing the 3-trifluoromethyl group remains a priority. Catalytic C–H fluorination or directed ortho-metalation strategies could circumvent traditional coupling reactions’ limitations.

Biological Screening

Comprehensive profiling against kinase libraries and bacterial panels is essential to identify lead indications. Parallel synthesis of ester and amide derivatives may improve solubility or target selectivity.

Computational Modeling

Machine learning models trained on existing isoxazole datasets could predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile, guiding preclinical development.

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